1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a synthetic compound categorized within the triazole derivatives. This compound is characterized by its unique structural features, including a five-membered triazole ring containing three nitrogen atoms, a hydroxylamine group, and a carboximidamide functional group. The presence of the 3-chlorophenyl moiety enhances its chemical reactivity and potential biological activity, making it an interesting subject for medicinal chemistry applications. The molecular formula for this compound is , with a molecular weight of approximately 237.64 g/mol.
The synthesis of 1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide can be achieved through various methods:
These synthetic routes can be optimized to enhance yields and purity, which is essential for both research and industrial applications .
The molecular structure of 1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is defined by its triazole ring and functional groups:
InChI=1S/C9H8ClN5O/c10-6-2-1-3-7(4-6)15-5-8(12-14-15)9(11)13-16/h1-5,16H,(H2,11,13)This structural data indicates the arrangement of atoms and provides insight into the compound's potential interactions within biological systems .
1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide can participate in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.
The mechanism of action for 1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide primarily involves its interaction with specific biological targets:
Understanding these interactions is crucial for optimizing the compound's structure to enhance efficacy while minimizing toxicity .
The physical and chemical properties of 1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide include:
| Property | Value |
|---|---|
| Molecular Weight | 237.64 g/mol |
| Molecular Formula | C9H8ClN5O |
| Purity | >90% |
These properties are significant for its application in laboratory settings and potential industrial uses .
The applications of 1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide are diverse:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2